4-(Acetylamino)-N-(2,4-dimethylphenyl)benzamide, also known as ADMP, is a metabolite of the anticonvulsant drug 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116). [, ] It is formed through the N-acetylation of LY201116 in vivo. [, , ] This acetylation process significantly reduces the anticonvulsant potency of LY201116. [, ] ADMP itself exhibits minimal to no anticonvulsant activity compared to its parent compound. [, ]
The mechanism of action of 4-(acetylamino)-N-(2,4-dimethylphenyl)benzamide itself is not extensively discussed in the provided papers. As a metabolite of LY201116, it is known to possess significantly reduced anticonvulsant activity. [, ] The exact reasons for this reduction in activity are not elaborated upon in the provided research.
Based on the provided literature, the primary application of 4-(acetylamino)-N-(2,4-dimethylphenyl)benzamide is as a research tool for understanding the metabolism and pharmacokinetic properties of LY201116. [, , ] It serves as a key metabolite used to track and understand the metabolic fate of LY201116 in vivo. Studies utilizing ADMP have revealed:
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: